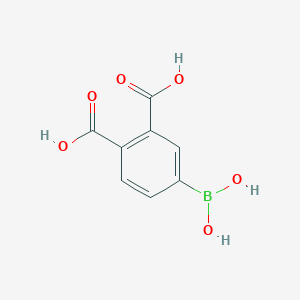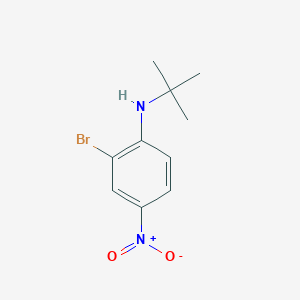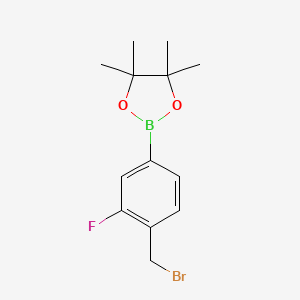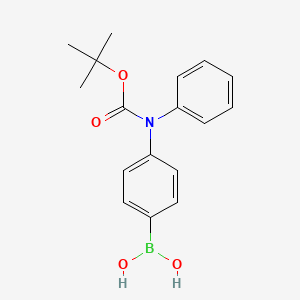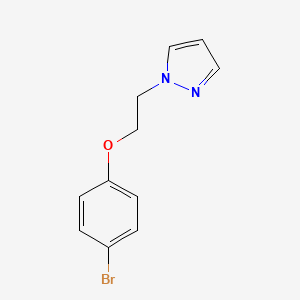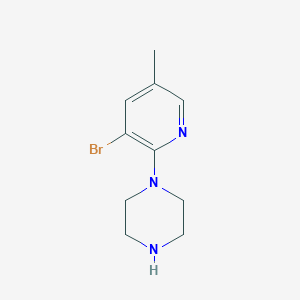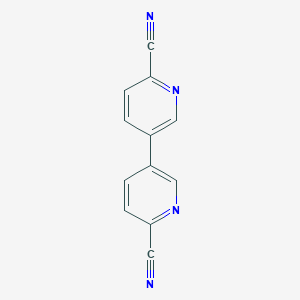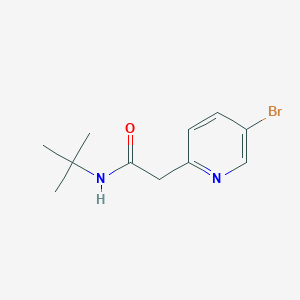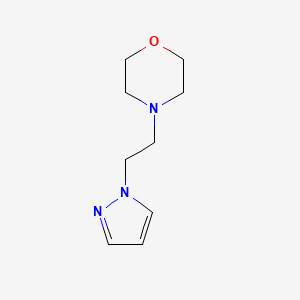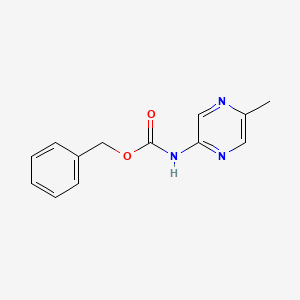
1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
“1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione” is a nitrogen-containing heterocyclic compound . It is a member of the pyrrole and pyrrolidine family, which has been a versatile field of study for a long time due to its diverse biological and medicinal importance . Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs .
Synthesis Analysis
The synthesis of pyrrole and pyrrolidine analogs has been a subject of interest in medicinal chemistry . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Scientific Research Applications
Anticonvulsant Activity
The pyrrolidine-2,5-dione scaffold has been associated with anticonvulsant activity. The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring can positively affect this activity. For instance, certain derivatives have shown promise in preclinical models for the treatment of epilepsy .
Drug Design and Stereochemistry
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers can lead to varied biological profiles of drug candidates. This is crucial in the design of new compounds with specific biological activities, as the spatial orientation of substituents can significantly influence the binding mode to enantioselective proteins .
Pharmacophore Exploration
The sp3 hybridization of the pyrrolidine ring allows for efficient exploration of the pharmacophore space. This means that the compound can be used to investigate and identify the essential features required for a molecule to interact with a specific biological target .
Three-Dimensional (3D) Coverage
The non-planarity of the pyrrolidine ring, known as “pseudorotation,” contributes to increased 3D coverage. This characteristic is beneficial in the development of molecules with enhanced interaction capabilities with biological targets, potentially leading to more effective drugs .
Synthesis of Biologically Active Compounds
The pyrrolidine-2,5-dione structure is a key intermediate in the synthesis of various biologically active compounds. It serves as a building block for creating new molecules with potential therapeutic effects across a range of diseases .
Modification of Physicochemical Parameters
Incorporating the pyrrolidine-2,5-dione scaffold into drug molecules can be a strategic choice to modify physicochemical parameters. This modification can optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates, improving their pharmacokinetic properties .
properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-2-3-8(6-9(7)13(16)17)12-10(14)4-5-11(12)15/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPARFGDHZFCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-3-nitrophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




